![molecular formula C14H13ClF3N5 B2607409 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 351468-83-2](/img/structure/B2607409.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4,6-dimethylpyrimidin-2-yl)guanidine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring attached to a phenyl ring via a guanidine group. The phenyl ring would have a trifluoromethyl group and a chlorine atom attached, while the pyrimidine ring would have two methyl groups attached .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Researchers have synthesized compounds related to N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, focusing on their crystal structure and biological behaviors. For instance, studies have demonstrated the synthesis of derivatives showing definite herbicidal activity, revealing the compound's potential in agricultural chemistry. These derivatives are characterized by their crystalline structures and intermolecular interactions, which contribute to their biological activities (Yan, Lin, Xue, & Si-jia, 2008).
Gene Expression Inhibition
Investigations into the structure-activity relationship of derivatives have identified their inhibitory effects on NF-kappaB and AP-1 transcription factors, which are crucial in the regulation of gene expression. This research could have implications for the development of new therapeutic agents targeting inflammation and cancer (M. Palanki et al., 2000).
Antimicrobial and Antibacterial Activities
Some derivatives have been synthesized with the goal of finding new antibacterial agents. These compounds have shown high activities against various bacterial strains, highlighting their potential as novel antibacterial drugs. Such research underscores the compound's versatility and importance in medicinal chemistry (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Synthesis of Heterocyclic Compounds
The compound and its derivatives have been used as precursors in the synthesis of a wide range of heterocyclic compounds. These studies not only expand the chemical space of such molecules but also explore their potential applications in various fields of chemistry and biology. This includes the synthesis of compounds with potential cytotoxic activities, further indicating the compound's utility in the development of new cancer therapies (S. Y. Mansour et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5/c1-7-5-8(2)21-13(20-7)23-12(19)22-11-6-9(14(16,17)18)3-4-10(11)15/h3-6H,1-2H3,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZZAJFIUMYPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=CC(=C2)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
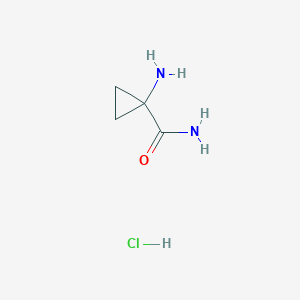
![6-Fluoro-N-[2-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2607330.png)
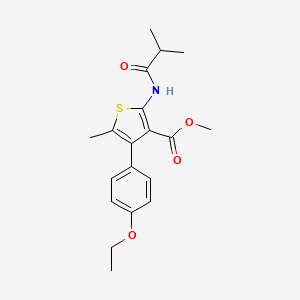
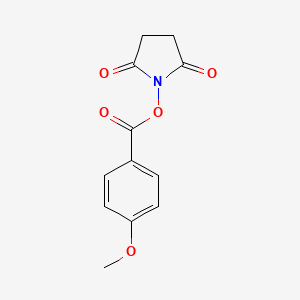
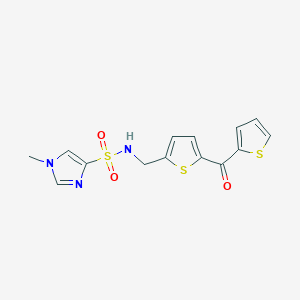
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2607337.png)
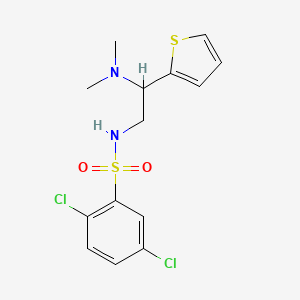
![3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2607342.png)
![(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2607343.png)

![3-[(3-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2607345.png)

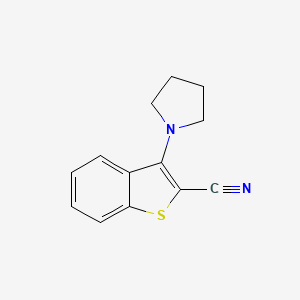
![5-chloro-N-[2-methyl-5-(2-methylpropanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2607349.png)
